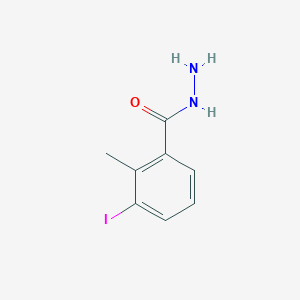

3-Iodo-2-methylbenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Iodo-2-methylbenzohydrazide: is an organic compound with the molecular formula C8H9IN2O It is a derivative of benzhydrazide, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbenzohydrazide typically involves the iodination of 2-methylbenzhydrazide. One common method includes the reaction of 2-methylbenzhydrazide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methylbenzohydrazide can undergo

Biological Activity

3-Iodo-2-methylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the synthesis, structural characteristics, and various biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Properties

This compound can be synthesized through the condensation reaction of 3-iodo-2-methylbenzoic acid with hydrazine. The resulting compound features a hydrazide functional group, which is known to enhance biological activity through various mechanisms, including interaction with bacterial cell walls and modulation of enzyme activity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential as an antimicrobial agent and its effects on cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various acylhydrazones, it was found that compounds with iodine substitutions displayed enhanced antibacterial activity against strains such as Staphylococcus aureus (including MRSA) and Escherichia coli. The presence of the iodine atom is believed to increase lipophilicity, thereby improving the compound's ability to penetrate bacterial membranes and exert its effects .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The above table summarizes the MIC values for various microorganisms tested against this compound, indicating its effectiveness as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. It has been tested against several cancer cell lines, including HeLa cells, where it exhibited significant growth inhibition. The mechanism of action is thought to involve the induction of apoptosis and disruption of cell cycle progression .

Case Study: Anticancer Effects on HeLa Cells

In a controlled study, HeLa cells were treated with varying concentrations of this compound. The results indicated:

- IC50 Value : Approximately 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing an increase in early apoptotic cells.

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives like this compound can be significantly influenced by their structural characteristics. Key factors include:

- Iodine Substitution : Enhances lipophilicity and antibacterial properties.

- Hydrazone Linkage : Critical for the interaction with biological targets.

- Aromatic Systems : Contribute to the stability and reactivity of the compound.

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-Iodo-2-methylbenzohydrazide exhibits notable biological properties, particularly in antimicrobial and anticancer activities.

- Antimicrobial Properties : Studies have shown that hydrazone derivatives, including those derived from this compound, possess significant antibacterial and antifungal activities. For instance, compounds synthesized from this hydrazide have been tested against various bacterial strains, showing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound has also been evaluated for its anticancer properties. In vitro studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. For example, structural modifications of this compound have led to enhanced cytotoxicity against human cancer cells .

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of 3-iodo-2-methylbenzoic acid with hydrazine derivatives. This method allows for the formation of various derivatives that can be tailored for specific biological activities.

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydrazinolysis | 3-Iodo-2-methylbenzoic acid + Hydrazine | Reflux in ethanol | High |

| Iodination | 2-Methylbenzoic acid + Iodine | Acetic anhydride presence | Moderate |

This table summarizes common synthetic routes for producing this compound and highlights the importance of reaction conditions in achieving high yields.

Therapeutic Applications

Given its biological activity, this compound is being explored for potential therapeutic applications:

- Antimicrobial Agents : The compound's efficacy against various microorganisms positions it as a candidate for developing new antibiotics or antifungal treatments.

- Cancer Therapy : With promising anticancer activity, research is ongoing to evaluate its effectiveness in clinical settings, potentially leading to novel cancer therapies that leverage the compound's ability to target specific cancer cell pathways .

Case Studies

Several case studies illustrate the applications of this compound:

- Synthesis and Evaluation of Antimicrobial Activity :

- Anticancer Activity Assessment :

Properties

IUPAC Name |

3-iodo-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUGGRNOAQCXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.